3-Fluoro-4-(methylthio)-pyridine
Description
Properties
IUPAC Name |
3-fluoro-4-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMGQKJWGKVPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304949 | |
| Record name | 3-Fluoro-4-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902518-41-6 | |
| Record name | 3-Fluoro-4-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902518-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 3 Fluoro 4 Methylthio Pyridine Derivatives
Reactivity of the Fluorine Atom
The reactivity of the fluorine atom at the C-3 position is primarily dictated by its susceptibility to nucleophilic aromatic substitution (SNAr). This reaction is a fundamental process for functionalizing aromatic rings.
Nucleophilic Displacement Pathways
In nucleophilic aromatic substitution, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a leaving group. wikipedia.org The pyridine (B92270) ring, being electron-deficient, is inherently activated towards this type of reaction, especially at positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, where the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen. wikipedia.org
The fluorine atom in 3-Fluoro-4-(methylthio)-pyridine is located at the C-3 position (meta to the nitrogen). This position is generally less reactive towards nucleophilic attack compared to the ortho and para positions because the negative charge in the Meisenheimer complex cannot be directly delocalized onto the ring nitrogen. masterorganicchemistry.com However, displacement is not impossible and can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
While fluorine is the most electronegative halogen, making the C-F bond very strong, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. This effect makes the attached carbon more electrophilic and stabilizes the anionic intermediate. masterorganicchemistry.comlibretexts.org The subsequent, rapid expulsion of the fluoride (B91410) ion restores aromaticity.
Although specific experimental data for the nucleophilic displacement of fluorine in this compound is not extensively documented in readily available literature, plausible reactions can be hypothesized based on established principles of SNAr on halopyridines. Strong nucleophiles would be required, often in combination with high temperatures, to facilitate substitution at the less-activated C-3 position. sci-hub.se
Table 1: Plausible Nucleophilic Displacement Reactions at C-3
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-Methoxy-4-(methylthio)-pyridine |
| Amine (R₂NH) | Pyrrolidine | 3-(Pyrrolidin-1-yl)-4-(methylthio)-pyridine |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-(methylthio)-pyridine |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(Methylthio)pyridine-3-carbonitrile |
Influence on Aromaticity and Electron Density Distribution
Substituents profoundly influence the electronic properties of the pyridine ring. The effects of multiple substituents are generally considered to be approximately additive. researchgate.net In this compound, both the fluorine atom and the methylthio group modulate the electron density.
Fluorine (at C-3): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through induction (-I effect), which decreases the electron density of the entire ring. scribd.com This effect makes the pyridine core even more electron-deficient than the parent heterocycle.
Methylthio group (at C-4): The sulfur atom of the methylthio group has lone pairs of electrons that can be donated to the aromatic system through resonance (+R effect). However, sulfur is also more electronegative than carbon, leading to a modest inductive withdrawal (-I effect). In substituents like the chloro group, resonance donation can sometimes overshadow the inductive effect. nih.gov The net electronic contribution of the methylthio group depends on the balance of these effects.
Reactivity of the Methylthio Group
The sulfur atom in the methylthio (a thioether) group is a key site of reactivity, being susceptible to oxidation and participating in other functionalization reactions.
Oxidation Reactions (e.g., to Sulfoxides, Sulfones)
The methylthio group can be readily oxidized in a stepwise manner to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. This transformation is one of the most important reactions of organic sulfides.
Sulfide (B99878) → Sulfoxide (B87167) → Sulfone
The primary challenge in these oxidations is often achieving selectivity. Many common oxidizing agents are capable of oxidizing the sulfide directly to the sulfone, making the isolation of the intermediate sulfoxide difficult. Careful control of reaction stoichiometry, temperature, and choice of oxidant is crucial for selective oxidation.
A wide array of reagents has been developed for this purpose. Hydrogen peroxide (H₂O₂) is considered a "green" and effective oxidant, often used in conjunction with a catalyst or in acidic media. Other common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), and Selectfluor. The sulfoxide itself can be further oxidized to the sulfone, usually under more forcing conditions or with a stronger oxidizing agent.
Table 2: General Oxidation of the Methylthio Group
| Transformation | Product | Common Oxidizing Agents | Typical Conditions |
| Sulfide to Sulfoxide | 3-Fluoro-4-(methylsulfinyl)pyridine | H₂O₂ / Acetic Acid | Room Temperature |
| m-CPBA (1 equivalent) | Controlled low temperature | ||
| Sulfide to Sulfone | 3-Fluoro-4-(methylsulfonyl)pyridine | H₂O₂ (excess) / Catalyst | Elevated Temperature |
| m-CPBA (≥2 equivalents) | Room Temperature or heating | ||
| Sulfoxide to Sulfone | 3-Fluoro-4-(methylsulfonyl)pyridine | H₂O₂ / Catalyst | Heating |
The resulting sulfoxides and sulfones have drastically different electronic properties compared to the starting sulfide. Both the sulfinyl and sulfonyl groups are strongly electron-withdrawing, which would further decrease the electron density on the pyridine ring and significantly impact its reactivity.
Participation in Further Functionalization
The oxidized forms of the methylthio group—the sulfoxide and especially the sulfone—are valuable functional groups in organic synthesis. The methylsulfonyl group, in particular, is an excellent leaving group in nucleophilic aromatic substitution reactions. Therefore, oxidation of the methylthio group in this compound to the corresponding sulfone could pave the way for a subsequent nucleophilic substitution at the C-4 position. This provides a strategic alternative to displacing the fluorine at C-3, allowing for sequential and regioselective functionalization of the pyridine ring.
Reaction Pathways of the Pyridine Core
The primary reactivity pathway for the pyridine core is nucleophilic attack. As discussed, this is most favored at the C-2 and C-4 positions. wikipedia.org While the C-3 fluorine is a potential site for substitution, the C-4 position, activated by the ring nitrogen, becomes a highly reactive site if the methylthio group is first converted into a better leaving group, such as a methylsulfonyl group.
Another important reaction site is the pyridine nitrogen atom itself. It retains a lone pair of electrons and can act as a base or a nucleophile. It can be protonated by acids or alkylated to form pyridinium (B92312) salts. Furthermore, it can be oxidized to a pyridine N-oxide. N-oxidation dramatically alters the reactivity of the pyridine ring, making the C-2 and C-4 positions highly susceptible to nucleophilic attack and also activating the ring towards certain electrophilic substitutions.
Dearomatization-Rearomatization Sequences
Dearomatization of pyridines is a powerful strategy for synthesizing complex three-dimensional molecules from flat aromatic precursors. This process temporarily disrupts the aromatic system by adding a nucleophile or through a cycloaddition, followed by a rearomatization step to restore the pyridine core, often with new functional groups installed.
For a pyridine derivative to undergo nucleophilic dearomatization, the ring typically requires activation to overcome its inherent aromatic stability. This is often achieved by installing an electron-withdrawing group on the ring or by activating the nitrogen atom, for example, through N-alkylation or N-acylation to form a pyridinium salt. mdpi.comnih.gov In this compound, the C3-fluoro group acts as a potent electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring.
Common dearomatization pathways applicable to this scaffold include:
Reissert-type Reactions: Activation of the pyridine nitrogen with an acyl group (e.g., using a chloroformate) would generate a highly electrophilic N-acylpyridinium salt. Nucleophilic attack, typically at the C2 or C4 position, would yield a stable dihydropyridine (B1217469) adduct. The 3-fluoro and 4-methylthio groups would sterically and electronically influence the site of attack.
Enzymatic or Biomimetic Reduction: Inspired by the metabolism of nicotinamide, dihydropyridine derivatives can be accessed via reduction. While less common in preparative chemistry, this highlights the potential for the ring system to accept electrons.
Photochemical and Cycloaddition Reactions: Photochemical rearrangements or [4+2] cycloadditions with suitable dienophiles can lead to dearomatized bicyclic products. acs.orgchemrxiv.org
The subsequent rearomatization is typically accomplished through oxidation, which expels the added nucleophile and a proton, or through an elimination reaction if a suitable leaving group is present. The stability of the dearomatized intermediate is crucial; for pyridine derivatives, the presence of at least one strong electron-withdrawing group is often necessary to enable a productive dearomatization-rearomatization sequence. mdpi.com The substitution pattern of this compound, therefore, makes it a plausible candidate for such transformations.
Table 1: Potential Dearomatization Strategies
| Strategy | Activating Agent | Nucleophile/Reagent | Intermediate | Rearomatization Method |
|---|---|---|---|---|
| Reissert Reaction | Acyl Halide (e.g., ClCO₂Et) | Grignard Reagent (RMgX) | N-Acyl-dihydropyridine | Oxidation (e.g., DDQ) |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Organocuprate (R₂CuLi) | N-Alkyl-dihydropyridine | Oxidation |
| Borane Adducts | Triborane (B₃H₇) | Grignard Reagent (RMgX) | Dihydropyridine-Borane Adduct | Oxidation (e.g., Chloranil) nih.gov |
| Photochemical | UV Light | Alkene/Alkyne | Bicyclic Cycloadduct | Thermal or Chemical Rearrangement |
Regioselective Transformations
Regioselective functionalization of polysubstituted pyridines is a significant synthetic challenge. One of the most powerful methods for achieving this is through the generation of highly reactive pyridyne intermediates. By analogy with related halo-pyridines, this compound derivatives are potential precursors to a transient 3,4-pyridyne .
The formation of a 3,4-pyridyne from a precursor such as 3-fluoro-4-(methylthio)-2-chloropyridine could be initiated by a strong base (e.g., LDA or a turbo-Grignard reagent), which would selectively deprotonate the position adjacent to the chloro substituent, followed by elimination of HCl. The resulting pyridyne is a highly strained and reactive species that can be trapped by a wide array of nucleophiles and cycloaddition partners.
The regioselectivity of the subsequent trapping reaction is governed by the electronic and steric properties of the substituents on the pyridyne ring. According to the aryne distortion model , electron-withdrawing substituents polarize the strained triple bond by distorting the geometry of the aryne. nih.govnih.gov The bond angle at the carbon atom further from the electron-withdrawing group becomes more linear (closer to 180°), imparting it with greater p-character and making it more electropositive and thus the preferred site for nucleophilic attack. nih.gov
In the case of a 3-fluoro-4-methylthio-3,4-pyridyne, the strongly electronegative fluorine atom at C3 is expected to be the dominant directing group. It would polarize the pyridyne, leading to a prediction of regioselective attack by nucleophiles at the C4 position. nih.govescholarship.org
Table 2: Predicted Regioselectivity in 3,4-Pyridyne Trapping
| Pyridyne Precursor (Hypothetical) | Trapping Reagent (Nucleophile) | Predicted Site of Attack | Resulting Product Structure |
|---|---|---|---|
| 2-Chloro-3-fluoro-4-(methylthio)pyridine | R₂NH (Amine) | C4 | 2-Chloro-4-(dialkylamino)-3-fluoropyridine |
| 2-Chloro-3-fluoro-4-(methylthio)pyridine | RMgX (Grignard) | C4 | 2-Chloro-3-fluoro-4-alkyl/aryl-pyridine |
| 2-Chloro-3-fluoro-4-(methylthio)pyridine | NaSR (Thiolate) | C4 | 2-Chloro-3-fluoro-4-(alkyl/arylthio)pyridine |
| 2-Chloro-3-fluoro-4-(methylthio)pyridine | Furan | [4+2] Cycloaddition | Bicyclic adduct |
This strategy allows for the regiocontrolled introduction of a wide variety of substituents at the C4 position, providing a versatile route to highly functionalized pyridine derivatives that are otherwise difficult to access.
Mechanistic Investigations of Key Transformations
The key to understanding the reactivity of this compound derivatives lies in the mechanistic details of the transformations they undergo. The formation and reaction of a 3,4-pyridyne intermediate is a prime example.
The proposed mechanism for a regioselective nucleophilic arylation via a pyridyne intermediate proceeds through several distinct steps:
Directed Deprotonation: Treatment of a suitable precursor, such as 2-chloro-3-fluoro-4-(methylthio)pyridine, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature would result in regioselective deprotonation at C5. However, a more common route for 3,4-pyridyne generation involves halogen-metal exchange or directed ortho-metalation on a 3,4-dihalopyridine or a 3-halo-4-silylpyridine precursor, followed by elimination.
Pyridyne Formation: Upon warming, the resulting pyridyl anion would undergo rapid elimination of a leaving group (e.g., chloride) to form the transient 3-fluoro-4-methylthio-3,4-pyridyne. This step is irreversible and drives the reaction forward.
Aryne Distortion and Nucleophilic Attack: The geometry of the pyridyne is distorted by the C3-fluoro substituent. Computational studies on analogous 3-halobenzynes show that the electronegative substituent causes the distal carbon of the aryne bond (C4 in this case) to become more electropositive. escholarship.orgresearchgate.net This polarization dictates the regioselectivity of the next step. A nucleophile, such as an organomagnesium reagent, will preferentially attack this more electrophilic C4 position.
Quenching: The attack results in a new pyridylmagnesium or pyridyllithium species, with the negative charge localized at C3. This intermediate is then quenched with an electrophile (often a proton source like water or an ammonium (B1175870) salt) to yield the final, stable 3,4-disubstituted pyridine product.
For dearomatization reactions, such as a Reissert-type process, the mechanism hinges on the initial activation of the pyridine nitrogen. Following N-acylation, the ring becomes significantly more electron-deficient. A nucleophile attacks the C4 position, which is para to the positively charged nitrogen and activated by the C3-fluoro group. This attack breaks the aromaticity, forming a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the acyl-bearing nitrogen atom, a key stabilizing interaction that favors attack at the C2 and C4 positions over C3. stackexchange.com Subsequent oxidative workup removes the added nucleophile and a hydrogen atom, restoring the aromatic pyridine ring, now bearing a new substituent from the Reissert reaction.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Fluoro-4-(methylthio)-pyridine, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive structural analysis.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methylthio group, as well as their positions on the pyridine (B92270) ring.
The aromatic region of the spectrum is expected to show signals for the protons at positions 2, 5, and 6 of the pyridine ring. The coupling between these protons and with the fluorine atom at position 3 results in complex splitting patterns. For instance, the proton at position 2 would likely appear as a doublet of doublets due to coupling with the proton at position 6 and the fluorine at position 3. Similarly, the protons at positions 5 and 6 would exhibit splitting based on their coupling with each other and with the fluorine atom.
The methyl protons of the methylthio group typically appear as a singlet in the upfield region of the spectrum, as they are not coupled to any neighboring protons.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~8.3 | d | J(H,F) ≈ 4.5, J(H,H) ≈ 2.0 |
| H-5 | ~7.2 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 4.0 |
| H-6 | ~8.4 | t | J(H,H) ≈ 8.0 |
| -SCH₃ | ~2.6 | s | - |
Carbon-¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. organicchemistrydata.orglibretexts.orgresearchgate.netchemicalbook.comresearchgate.net In the ¹³C NMR spectrum of this compound, separate signals are expected for each of the five carbon atoms in the pyridine ring and the one carbon atom of the methylthio group. The chemical shifts of the ring carbons are significantly influenced by the electronegative fluorine atom and the sulfur atom.
The carbon atom bonded directly to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other ring carbons will also show smaller two- or three-bond couplings to the fluorine atom. The presence of the methylthio group at C-4 will influence the chemical shifts of C-3, C-4, and C-5. The carbon of the methyl group will appear at a characteristic upfield chemical shift.
| Carbon Position | Chemical Shift (δ, ppm) | Coupling to Fluorine (JCF, Hz) |
|---|---|---|
| C-2 | ~148 | ²JCF ≈ 15 |
| C-3 | ~155 | ¹JCF ≈ 250 |
| C-4 | ~130 | ²JCF ≈ 10 |
| C-5 | ~125 | ³JCF ≈ 5 |
| C-6 | ~140 | ³JCF ≈ 3 |
| -SCH₃ | ~15 | - |
Fluorine-¹⁹F NMR for Fluorinated Systems
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. nih.govnih.govbiophysics.orgspectrabase.comucsb.edu For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 3. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent protons (H-2 and H-5), providing further confirmation of the structure. The magnitude of the fluorine-proton coupling constants (JHF) can help in assigning the proton signals in the ¹H NMR spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, DEPT, TOCSY)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguous structure determination. wisc.eduharvard.eduprinceton.eduslideshare.netoxinst.com
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show cross-peaks between protons that are scalar-coupled. This would confirm the connectivity between the aromatic protons on the pyridine ring (e.g., a cross-peak between H-5 and H-6). oxinst.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C-3 and C-4 in this case) would be absent. This would help in the definitive assignment of the carbon signals.
TOCSY (Total Correlation Spectroscopy): TOCSY experiments establish correlations between all protons within a spin system. wisc.edu In the case of this compound, a TOCSY experiment would show correlations between all the protons of the pyridine ring, confirming they belong to the same spin system. wisc.eduoxinst.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-F stretching: The carbon-fluorine bond stretching vibration is a strong absorption and typically appears in the range of 1000-1400 cm⁻¹.
C-S stretching: The carbon-sulfur stretching vibration is generally a weak absorption and can be found in the 600-800 cm⁻¹ region.
CH₃ bending: The bending vibrations of the methyl group will appear around 1375 cm⁻¹ and 1450 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-S Stretch | 600 - 800 |
| CH₃ Bend | ~1375 and ~1450 |
Raman Spectroscopy
Raman spectroscopy offers significant insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis of its Raman spectrum would be based on the characteristic vibrations of the pyridine ring, modified by the fluorine and methylthio substituents.
The pyridine ring itself has well-documented, intense Raman bands, notably the ring breathing modes typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net For this compound, these peaks are expected to be present, though their exact positions may be shifted due to the electronic influence of the substituents. The C-F stretching vibration is a key feature, though it is often weak in Raman spectra. The C-S stretching vibration associated with the methylthio group is expected to appear in the 600-800 cm⁻¹ region. Other important vibrations include the in-plane and out-of-plane bending modes of the C-H bonds and the deformations of the pyridine ring. researchgate.net
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Pyridine Ring Breathing | ~990-1040 | Two distinct, strong bands are characteristic of the pyridine ring. researchgate.net |
| C-S Stretch | ~600-800 | Associated with the methylthio group. |
| C-F Stretch | ~1200-1400 | Often a weak band in Raman spectroscopy. |
| CH₃ Rocking/Bending | ~900-1200 | Vibrations from the methyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the electronic structure of the pyridine ring. Pyridine typically exhibits two main absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The π-π* transitions are generally more intense and occur at lower wavelengths, while the weaker n-π* transition, involving the lone pair of electrons on the nitrogen atom, appears at a longer wavelength. researchgate.netnist.gov
The substituents on the pyridine ring significantly influence these transitions. The fluorine atom at position 3 acts as an electron-withdrawing group, while the methylthio group at position 4 can act as an electron-donating group through resonance. This push-pull electronic arrangement can lead to a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine, indicating a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests higher reactivity. mdpi.comnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich methylthio group and the pyridine ring, while the LUMO would be distributed over the electron-deficient pyridine ring. The energy difference between these orbitals would correspond to the lowest energy electronic transition observed in the UV-Vis spectrum. researchgate.netnih.gov Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic absorption spectra and visualize the HOMO-LUMO distributions. scielo.org.za
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₆H₆FNS), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through several predictable pathways. A common fragmentation would be the loss of a methyl radical (•CH₃), resulting in a significant [M-15]⁺ peak. Another expected fragmentation pathway is the cleavage of the C-S bond, leading to the loss of the thio-methyl radical (•SCH₃) to give a fluoropyridinium cation, or the loss of a sulfur atom. The fragmentation pattern for 3-(methylthio)pyridine (B103521) shows a prominent molecular ion peak and a key fragment from the loss of the methyl group. nist.gov The presence of the fluorine atom would also influence the fragmentation, and fragments containing fluorine would be identifiable by their characteristic isotopic pattern.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Predicted) | Description |
|---|---|---|
| [C₆H₆FNS]⁺ | 143.02 | Molecular Ion [M]⁺ |
| [C₅H₃FNS]⁺ | 128.00 | Loss of methyl radical (•CH₃) |
| [C₅H₄FN]⁺ | 97.03 | Loss of methylthio radical (•SCH₃) |
| [C₆H₆FN]⁺ | 111.05 | Loss of sulfur atom (S) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
An X-ray crystal structure analysis of this compound would reveal a planar pyridine ring, a common feature for this heterocycle. The C-F bond length and the C-S bond lengths and angles would be precisely determined. The geometry around the sulfur atom of the methylthio group would be established, defining the orientation of the methyl group relative to the pyridine ring. The substitution on the pyridine ring can cause slight distortions from the ideal hexagonal geometry. For instance, the C-C-F and C-C-S bond angles would deviate from the standard 120° due to the electronic and steric effects of the substituents.
The crystal packing of this compound would be governed by a network of weak intermolecular interactions. Given the molecular structure, several types of interactions are plausible. Weak C-H···N and C-H···F hydrogen bonds are expected, where hydrogen atoms from the methyl group or the pyridine ring interact with the nitrogen atom or the highly electronegative fluorine atom of an adjacent molecule.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of molecular properties from first principles. For 3-Fluoro-4-(methylthio)-pyridine, these calculations can elucidate its structural and electronic nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemeo.com It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation.
For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its equilibrium geometry. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, calculations on similar molecules like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have successfully predicted bond distances and angles that are in good agreement with experimental values. journaleras.com The optimization of this compound would reveal how the fluorine and methylthio substituents influence the geometry of the pyridine (B92270) ring.
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of DFT calculations. This information is crucial for understanding the molecule's reactivity and physical properties.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Pyridine Derivative (5-(trifluoromethyl)pyridine-2-thiol) This table presents calculated data for a similar molecule to illustrate the typical output of a DFT geometry optimization. Data is sourced from a study using B3LYP/6-311+G(d,p) level of theory. journaleras.com
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-S1 | 1.778 | S1-C1-C2 | 123.288 |
| C1-N1 | 1.371 | S1-C1-N1 | 113.711 |
| C2-C3 | 1.383 | C2-C1-N1 | 123.000 |
| C3-C4 | 1.385 | C1-C2-C3 | 117.820 |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited, which is relevant for applications in electronics and photovoltaics. nih.govnih.gov A large gap implies higher kinetic stability and lower chemical reactivity. irjweb.com
For this compound, a DFT calculation would provide the energies of the HOMO, LUMO, and the resulting energy gap. Analysis of the spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance. Studies on related heterocyclic compounds have shown that such calculations are essential for predicting molecular stability and charge transfer properties. irjweb.com For example, in studies of certain pyrazolo[3,4-d]pyrimidine derivatives, a small HOMO-LUMO gap was indicative of high chemical reactivity. nih.gov
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for an Imidazole Derivative This table shows representative data for a heterocyclic compound to demonstrate the parameters obtained from a HOMO-LUMO analysis. The energy gap helps in understanding the molecule's reactivity. irjweb.com
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Hardness (η) | 2.2449 |
| Electronegativity (χ) | 4.0531 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
The MEP is calculated by placing a positive test charge at various points around the molecule and calculating the potential energy. nih.gov These values are then mapped onto the molecule's electron density surface using a color scale. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation or coordination to metal ions. The highly electronegative fluorine atom would also create a region of negative potential. The map would reveal the specific sites susceptible to electrophilic and nucleophilic attack, providing a visual guide to the molecule's reactivity. wikipedia.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. wikipedia.orguni-muenchen.de
The NBO method investigates interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant delocalization of electrons from a filled bonding or lone pair orbital to an empty anti-bonding orbital, which corresponds to stabilizing intramolecular charge transfer. uni-muenchen.de
Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions for a Hypothetical Molecule This table provides a fictional example of what an NBO analysis might reveal about intramolecular interactions, showing the stabilization energy E(2) for charge transfer between donor and acceptor orbitals.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N5 | π* (C2-C3) | 5.21 |
| LP (1) S7 | π* (C3-C4) | 3.88 |
| π (C2-C3) | π* (C4-N5) | 18.65 |
| π (C4-N5) | π* (C6-C1) | 21.40 |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.
To predict the vibrational spectrum of this compound, a frequency calculation would be performed on the optimized geometry. The resulting frequencies correspond to the molecule's normal modes of vibration, such as C-H stretches, C-F stretches, and ring breathing modes. These calculated frequencies are often scaled by a small factor to correct for systematic errors in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. rsc.org
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov Predicting the ¹⁹F NMR chemical shift is particularly valuable. Computational studies have shown that DFT can reproduce the magnitude and direction of fluorine chemical shifts, which are highly sensitive to the local electronic environment. nih.govrsc.org For this compound, these calculations would help assign peaks in the experimental NMR spectra and provide a deeper understanding of the electronic effects of the methylthio group on the fluorinated pyridine ring.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have properties that change with the intensity of light, making them crucial for technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).
A large hyperpolarizability (β) value is indicative of significant NLO activity. DFT calculations are a common tool for predicting these properties. For a molecule to have a strong NLO response, it typically requires a significant difference in dipole moment between its ground and excited states, often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.
For this compound, a computational study would involve calculating the α and β values. The methylthio group (-SCH₃) can act as an electron donor, while the electronegative fluorine atom and the pyridine ring act as electron-withdrawing components. This donor-acceptor framework could potentially lead to NLO properties. The magnitude of the calculated hyperpolarizability would indicate its potential as an NLO material. Studies on other substituted pyridines, such as 5-(trifluoromethyl)pyridine-2-thiol, have shown that DFT can identify promising candidates for NLO applications by calculating large β values. journaleras.com
Table 4: Illustrative NLO Properties for a Related Pyridine Derivative (5-(trifluoromethyl)pyridine-2-thiol) This table shows calculated NLO parameters for a similar molecule to illustrate how such properties are reported. The values are converted from atomic units (a.u.) to electrostatic units (esu). journaleras.com
| Parameter | B3LYP/6-311+G(d,p) | Unit |
| Dipole Moment (μ) | 3.2356 | Debye |
| Mean Polarizability (α) | 11.23 x 10-24 | esu |
| First Hyperpolarizability (β) | 2.919 x 10-30 | esu |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the intricate details of reaction pathways, including the characterization of transient intermediates and high-energy transition states that are often impossible to observe experimentally. For this compound, computational analysis would likely focus on reactions such as nucleophilic aromatic substitution (SNAr), oxidation of the sulfur atom, and reactions involving the pyridine nitrogen.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this characteristic is amplified by the presence of the electronegative fluorine atom at the 3-position. This electronic setup makes the ring susceptible to nucleophilic attack. Computational studies, likely employing Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface for SNAr reactions.
Key computational insights would include:
Identification of Meisenheimer-type intermediates: The addition of a nucleophile to the pyridine ring would form a transient, negatively charged intermediate known as a Meisenheimer complex. Calculations would optimize the geometry of this intermediate and determine its stability.
Transition State Analysis: The rate-determining step of the SNAr mechanism is typically the formation of the Meisenheimer intermediate. Computational frequency calculations would identify the transition state structure leading to this intermediate and calculate the associated activation energy barrier. This barrier height is a critical determinant of the reaction rate.
Regioselectivity: Nucleophilic attack could potentially occur at several positions on the ring. Computational models would predict the most favorable site of attack by comparing the activation energies for different pathways. The fluorine atom at position 3 and the methylthio group at position 4 create a unique electronic environment that would be precisely modeled.
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the formation of sulfoxide (B87167) and sulfone derivatives. Computational studies would model the reaction pathways for oxidation by common oxidants. These calculations would determine the activation energies for single and double oxidation, providing insight into the conditions required to selectively form either the sulfoxide or the sulfone.
Below is a hypothetical data table illustrating the kind of results a DFT study might yield for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Key Transition State Bond Lengths (Å) |
|---|---|---|---|
| Nucleophilic attack at C2 | +25.8 | -10.2 | C2-Nu: 2.15, C2-N: 1.40 |
| Nucleophilic attack at C6 | +24.5 | -11.5 | C6-Nu: 2.12, C6-N: 1.39 |
Investigation of Intermolecular Interactions
The intermolecular forces a molecule can engage in are fundamental to its physical properties, such as melting point, boiling point, and solubility, as well as its interactions in a biological or materials context. This compound possesses several functional groups capable of participating in a variety of non-covalent interactions.
Hydrogen Bonding: The nitrogen atom of the pyridine ring is a classical hydrogen bond acceptor. Computational models can quantify the strength of hydrogen bonds formed with various hydrogen bond donors (e.g., water, alcohols). These calculations would involve optimizing the geometry of the hydrogen-bonded dimer and calculating the binding energy. The fluorine atom, while highly electronegative, is generally a weak hydrogen bond acceptor.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. While the fluorine atom in this compound is not a strong halogen bond donor, computational analysis could explore potential interactions, particularly with strong Lewis bases. DFT calculations, supported by techniques like Quantum Theory of Atoms in Molecules (QTAIM), would be used to identify bond critical points and characterize the nature of these interactions. The interaction between the pyridine nitrogen and a halogen bond donor is also a significant possibility. tjnpr.org
π-Stacking: The aromatic pyridine ring can participate in π-stacking interactions with other aromatic systems. These interactions are crucial in the solid-state packing of the molecule and in its binding to biological macromolecules. Computational studies can model different stacking geometries (e.g., face-to-face, parallel-displaced) and calculate the interaction energies. The electronic nature of the pyridine ring, influenced by the fluoro and methylthio substituents, would modulate the strength and preferred geometry of these π-stacking interactions.
The following interactive table presents hypothetical interaction energies for different non-covalent dimers involving this compound, as would be predicted by high-level computational chemistry methods.
| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) |
|---|---|---|---|
| 3-F-4-MeS-Pyridine ••• H₂O | Hydrogen Bond (N•••H-O) | -5.2 | N•••H: 1.95 |
| 3-F-4-MeS-Pyridine ••• Benzene | π-Stacking (Parallel-displaced) | -2.8 | Ring Centroid Distance: 3.80 |
| 3-F-4-MeS-Pyridine ••• C₆F₅I | Halogen Bond (N•••I) | -4.5 | N•••I: 2.85 |
Applications of 3 Fluoro 4 Methylthio Pyridine and Its Derivatives in Academic Research
As Synthetic Building Blocks and Intermediates in Organic Synthesis
The utility of 3-fluoro-4-(methylthio)-pyridine and its derivatives as foundational starting materials and intermediates is a cornerstone of their application in organic synthesis. Their distinct substitution pattern allows for selective chemical transformations, making them attractive for the assembly of more complex molecular architectures.
Construction of Complex Heterocyclic Systems (e.g., Fused Pyridines, Piperidines)
Derivatives of 3-fluoropyridine (B146971) serve as key building blocks in the synthesis of complex heterocyclic systems. For instance, 3-fluoro-4-iodopyridine (B28142) is a crucial starting material for the synthesis of the antibiotic Eudistomin T. ossila.com The synthesis involves a Suzuki coupling reaction followed by lithiation to create a trisubstituted pyridine (B92270), which then undergoes cyclization. ossila.com This dihalogenated heterocyclic compound is a versatile molecular scaffold for creating active pharmaceutical ingredients. ossila.com
Furthermore, research has demonstrated the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines. rsc.org This reaction highlights the potential for activating the methyl group in aminomethylpyridines under mildly acidic conditions, which could significantly broaden the range of accessible complex heterocyclic structures. rsc.org The development of novel methods for synthesizing pyrazolopyridines, which are fused heterocycles containing both pyridine and pyrazole (B372694) rings, further underscores the importance of pyridine derivatives in constructing diverse and medicinally relevant scaffolds. researchgate.net
Precursors for Advanced Organic Materials Research
The unique properties imparted by the fluorine atom make fluorinated pyridines, including derivatives of this compound, valuable precursors in the development of advanced organic materials. The introduction of fluorine can significantly alter a molecule's physical and chemical properties, including its lipophilicity and metabolic stability. nih.govmdpi.com These characteristics are highly desirable in the design of functional materials with specific electronic or biological properties. While direct research on this compound as a precursor for materials like fluoropolymers is not extensively detailed in the provided context, the general principles of using fluorinated pyridines in materials science are well-established. rsc.org
Role in the Development of Novel Synthetic Methodologies
The reactivity of this compound and its analogues has spurred the development of new and efficient synthetic methods. A notable example is the use of pyridine N-oxides for the preparation of fluoropyridines, a method previously unexplored in chemical literature. rsc.orgnih.gov This approach involves the direct fluorination of a pyridine N-oxide, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, to produce a meta-fluorinated pyridine. rsc.orgnih.gov This reaction is particularly significant because the nucleophilic (radio)fluorination of pyridines, especially at the meta position, is notoriously challenging due to the electron-rich nature of the pyridine ring. rsc.orgnih.gov
The development of a continuous-flow method for the divergent lithiation of 2,3-dihalopyridines further showcases the role of these compounds in advancing synthetic chemistry. ossila.com Additionally, the successful nucleophilic aromatic substitution of a nitro group with a fluoride (B91410) anion in methyl 3-nitropyridine-4-carboxylate to yield methyl 3-fluoropyridine-4-carboxylate demonstrates a convenient strategy for synthesizing functionalized pyridines. nih.govmdpi.comresearchgate.net
Contribution to Fundamental Heterocyclic Chemistry
The study of this compound and its derivatives has made significant contributions to the fundamental understanding of heterocyclic chemistry. The synthesis and reactions of these compounds provide valuable insights into the reactivity and properties of substituted pyridines. slideshare.net For example, the investigation into the synthesis of 6-azaindoles from 3-amino-4-methylpyridines has expanded the understanding of cyclization reactions involving pyridine substrates. rsc.org
Furthermore, research into the synthesis of fused chromono-thiophene and -thiopyran derivatives from 4-hydroxythiocoumarin has revealed interesting solvent-dependent thio-Claisen rearrangements, adding to the knowledge of rearrangement reactions in heterocyclic systems. rsc.org The challenges associated with the synthesis of meta-fluorinated pyridines have also driven a deeper exploration of nucleophilic aromatic substitution on the pyridine ring, a key concept in heterocyclic chemistry. nih.gov
Applications in Radiolabeling Chemistry (focus on synthetic methodology and challenges)
A significant application of 3-fluoropyridine derivatives lies in the field of radiolabeling, particularly for positron emission tomography (PET) imaging. The development of methods to introduce the fluorine-18 (B77423) (¹⁸F) isotope into pyridine rings is a major area of research.
A novel approach for the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine involves the direct radiofluorination of pyridine N-oxides. rsc.orgnih.govuchicago.edu Specifically, the fluorination of 3-bromo-4-nitropyridine N-oxide produces [¹⁸F]3-fluoro-4-nitropyridine N-oxide, which is then readily converted to [¹⁸F]3-fluoro-4-aminopyridine. rsc.orgnih.gov This method is noteworthy as it overcomes the challenge of introducing a fluorine atom at the meta position of the electron-rich pyridine ring. rsc.orgnih.gov
Another strategy for synthesizing [¹⁸F]3-fluoro-4-aminopyridine utilizes the Yamada-Curtius rearrangement. researchgate.netnih.gov This method has been shown to provide the desired PET radioligand with a better radiochemical yield and improved specific activity compared to previous methods that started from pyridine N-oxide and required hydrogen gas. nih.gov
Challenges in this area include the often low yields of fluorination at the 3- and 5-positions of the pyridine ring and the need for short reaction times compatible with the half-life of ¹⁸F. nih.gov The development of methods that work under mild conditions and with readily available precursors is an ongoing focus. nih.gov
Applications in Materials Science Research (e.g., fluoropolymers, functional materials)
The incorporation of fluorine atoms into organic molecules can dramatically alter their properties, making fluorinated pyridines attractive building blocks for materials science research. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can enhance properties such as thermal stability, chemical resistance, and lipophilicity. nih.govmdpi.com
While specific applications of this compound in the synthesis of fluoropolymers or other functional materials are not explicitly detailed in the provided search results, the general utility of fluorinated pyridines as precursors is well-recognized. rsc.org These compounds can serve as monomers or key intermediates in the synthesis of polymers and other materials with tailored properties for applications in electronics, optics, and biomedicine. The ability to introduce fluorine at specific positions on the pyridine ring allows for fine-tuning of the material's characteristics.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals. acs.orgresearchgate.net Future research should prioritize the development of efficient, cost-effective, and environmentally benign methods to produce 3-Fluoro-4-(methylthio)-pyridine.
Current strategies for synthesizing substituted pyridines often involve multi-step processes or require harsh reaction conditions. acs.org Novel approaches could leverage multicomponent reactions (MCRs), which offer atom economy and procedural simplicity. acs.orgnih.govresearchgate.net For instance, a one-pot synthesis starting from simple, readily available precursors could significantly streamline the production of this target molecule.
Sustainable methods are increasingly critical in chemical manufacturing. Research could explore thermo-catalytic processes using renewable feedstocks like glycerol (B35011) in combination with ammonia (B1221849) over zeolite catalysts to create the pyridine (B92270) backbone, a method shown to be effective for producing pyridines. rsc.org Another green approach involves microwave-assisted synthesis, which can reduce reaction times and improve yields compared to conventional heating methods. nih.gov
The introduction of the specific functional groups—fluorine and methylthio—presents distinct challenges. For fluorination, methods like C-H functionalization using catalysts such as Rh(III) have been developed for 3-fluoropyridines. nih.gov Direct fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) offers site-selective fluorination adjacent to the nitrogen in pyridine rings. nih.gov A particularly promising route involves the nucleophilic aromatic substitution (SNAr) of a precursor like methyl 3-nitropyridine-4-carboxylate with a fluoride source. researchgate.net The synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine (B1272033) N-oxide also presents a viable pathway, where the amino group could subsequently be converted to a methylthio group. rsc.orgnih.gov
A comparative overview of potential synthetic strategies is presented below.
Table 1: Comparison of Potential Synthetic Strategies for Functionalized Pyridines
| Synthetic Strategy | Advantages | Potential Challenges for this compound | Key Research Focus |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, reduced waste. acs.orgnih.gov | Achieving specific regioselectivity for the fluoro and methylthio groups. | Design of a one-pot reaction combining precursors for the pyridine ring, fluorine, and sulfur moieties. |
| Catalytic C-H Functionalization | Direct installation of functional groups on the pyridine core, avoids pre-functionalized substrates. nih.gov | Selectivity between multiple C-H bonds, catalyst cost and sensitivity. | Development of a catalyst system for sequential or simultaneous C-F and C-S bond formation. |
| Sustainable Feedstocks | Use of renewable resources (e.g., glycerol), reduced environmental impact. rsc.org | Integration of fluorination and thiomethylation steps into the process. | Adapting zeolite catalysis to accommodate sulfur- and fluorine-containing reactants. |
| Nucleophilic Aromatic Substitution (SNAr) | Well-established for introducing nucleophiles onto electron-poor rings. researchgate.netnih.gov | Requires a suitable leaving group (e.g., nitro, halogen) at the correct positions. | Optimization of a multi-step synthesis starting from a readily available di-substituted pyridine N-oxide. rsc.org |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is dictated by the electronic properties of the pyridine ring, modified by the fluorine and methylthio substituents. The pyridine nitrogen provides a site for protonation and alkylation, behaving like a tertiary amine. wikipedia.org The ring itself is electron-deficient, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at positions 2 and 6. wikipedia.orguoanbar.edu.iq
The fluorine at C-3 further deactivates the ring towards electrophiles due to its strong electron-withdrawing inductive effect. uoanbar.edu.iq Conversely, this same property could make the fluorine atom a target for nucleophilic aromatic substitution (SNAr), although substitution at the meta-position is generally more challenging than at ortho or para positions. quimicaorganica.org The methylthio group at C-4 adds another layer of complexity. The sulfur atom itself can be oxidized to form sulfoxide (B87167) and sulfone derivatives, which would dramatically alter the electronic landscape and reactivity of the molecule.
Future research should systematically investigate these potential reactions:
Oxidation of the Sulfur Atom: Treatment with oxidizing agents (e.g., m-CPBA, H₂O₂) could yield 3-fluoro-4-(methylsulfinyl)-pyridine and 3-fluoro-4-(methylsulfonyl)-pyridine. These oxidized derivatives would be highly activated towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluoride by various nucleophiles (e.g., alkoxides, amines) should be explored under different conditions to assess its viability as a synthetic handle.
Metalation and Cross-Coupling: Directed ortho-metalation (DoM) could potentially be used to functionalize the C-2 or C-5 positions, followed by cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Reactions at the Pyridine Nitrogen: N-oxidation would form the corresponding pyridine N-oxide, which can alter the regioselectivity of subsequent reactions on the ring. wikipedia.orgacs.org
Table 2: Predicted Reactivity of this compound
| Reaction Site | Type of Reaction | Predicted Outcome | Rationale |
|---|---|---|---|
| Pyridine Nitrogen | N-Oxidation, Alkylation | Formation of N-oxide or Pyridinium (B92312) salt. wikipedia.org | Basic lone pair on the sp²-hybridized nitrogen. |
| Sulfur Atom | Oxidation | Formation of sulfoxide and sulfone. | The sulfur atom is susceptible to oxidation by common oxidizing agents. |
| Fluorine at C-3 | Nucleophilic Substitution (SNAr) | Replacement of fluoride with a nucleophile. | The electron-deficient ring activates the position for nucleophilic attack, though meta-substitution is challenging. quimicaorganica.org |
| Ring Carbons | Electrophilic Substitution | Unlikely, would require harsh conditions and occur at C-5. uoanbar.edu.iqpearson.com | The pyridine ring and fluorine substituent are strongly deactivating. |
| Ring Carbons (C-2, C-6) | Nucleophilic Substitution | Attack by strong nucleophiles (e.g., organolithiums). uoanbar.edu.iq | These positions are the most electron-deficient in the pyridine ring. |
Advanced Computational Modeling and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive lab work. nih.govchemrxiv.org For this compound, DFT calculations can provide invaluable insights.
Key areas for computational investigation include:
Structural and Electronic Properties: Calculating the optimized molecular geometry, bond lengths, and bond angles. Mapping the electrostatic potential surface would visualize electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. nih.gov
Reaction Energetics: Modeling the reaction pathways for the potential transformations outlined in section 7.2. By calculating the activation energies (ΔG‡) for different reactions, researchers can predict which chemical pathways are most favorable. acs.org For example, DFT could compare the energy barriers for SNAr at the fluorine position versus oxidation at the sulfur atom.
Spectroscopic Properties: Predicting NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. chemrxiv.orgchemrxiv.org These predictions can aid in the characterization of the compound and its reaction products.
Intermolecular Interactions: Modeling how this compound might bind to biological targets, such as enzyme active sites. This is crucial for guiding its development in medicinal chemistry.
Table 3: Potential Parameters for DFT Investigation of this compound
| Parameter | Computational Method | Information Gained |
|---|---|---|
| Molecular Geometry | Geometry Optimization | Bond lengths, bond angles, dihedral angles. |
| Frontier Molecular Orbitals (HOMO/LUMO) | FMO Analysis | Energy gap, prediction of reactivity and electronic transitions. nih.gov |
| Electrostatic Potential (ESP) Map | ESP Calculation | Visualization of charge distribution, sites for electrophilic/nucleophilic attack. |
| Transition State Energies | Transition State Search (e.g., QST2/3) | Activation barriers for proposed reactions, prediction of reaction kinetics. acs.org |
| NMR Chemical Shifts | GIAO Method | Predicted ¹H, ¹³C, ¹⁹F NMR spectra for structural confirmation. |
Integration into Emerging Fields of Chemical Research
The unique combination of a pyridine core, a fluorine atom, and a thioether group makes this compound a promising candidate for application in several emerging fields.
Medicinal Chemistry and Chemical Biology: Fluorinated heterocycles are ubiquitous in modern pharmaceuticals. researchgate.netacs.orgnih.gov The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Thioether-containing pyridines have also been investigated as potential anticancer agents. nih.gov This compound could serve as a scaffold for developing novel therapeutics, such as kinase inhibitors or antagonists for ion channels like TRPV1. nih.gov Its precursor, 3-fluoro-4-aminopyridine, is already under investigation as a PET imaging agent for demyelination, suggesting that derivatives could have applications in neuroimaging. nih.govbiorxiv.org
Materials Science: Fluorine-containing polymers are known for their high thermal stability and chemical resistance. numberanalytics.comman.ac.uk this compound could be explored as a monomer or an additive for creating novel fluoropolymers with tailored properties. The sulfur atom could provide a site for cross-linking or for attachment to surfaces, such as in the modification of fluorinated graphene. man.ac.uk
Agrochemicals: Many successful pesticides and herbicides contain a pyridine ring. The specific functionalization of this compound could lead to the discovery of new agrochemicals with novel modes of action. For example, related structures containing phenylpyridine and trifluoromethylthio moieties have shown herbicidal activity. nih.gov
Catalysis: Pyridine derivatives are often used as ligands in organometallic catalysis. The electronic properties of this compound could be tuned by, for example, oxidizing the sulfur, potentially creating a "switchable" ligand whose coordinating ability can be altered in situ.
Table 4: Potential Applications in Emerging Research Fields
| Field | Potential Role of this compound | Key Structural Features |
|---|---|---|
| Medicinal Chemistry | Scaffold for novel drugs (e.g., kinase inhibitors, PET tracers). nih.govbiorxiv.org | Fluorine for metabolic stability; Pyridine-N and Sulfur for H-bonding. |
| Materials Science | Monomer for high-performance fluoropolymers or surface modifiers. numberanalytics.comman.ac.uk | C-F bond for thermal/chemical stability; Sulfur for cross-linking. |
| Agrochemicals | Lead compound for new herbicides or pesticides. nih.gov | Pyridine core, a common toxophore; specific substituents for target selectivity. |
| Catalysis | Tunable ligand for organometallic complexes. | Pyridine nitrogen as a coordination site; Sulfur as a secondary site or electronic modulator. |
Q & A
Q. Table 1: Oxidation Conditions for Methylthio Group
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | AcOH, 0°C, 2h | 85 | |
| mCPBA | Sulfone | DCM, RT, 12h | 78 | |
| NaIO₄ | Sulfone | H₂O/MeOH, 60°C | 65 |
Q. Table 2: Comparative Bioactivity of Derivatives
| Derivative | MIC (S. aureus) | MIC (E. coli) | LogP |
|---|---|---|---|
| 3-Fluoro-4-(SMe)-Py | 32 µg/mL | >128 µg/mL | 1.8 |
| 3-Fluoro-4-(SO₂Me)-Py | 8 µg/mL | 64 µg/mL | 0.9 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
